Cas no 861593-27-3 (2-Nitroisophthalic Acid Monomethyl Ester)
2-Nitroisophthalic Acid Monomethyl Ester Chemical and Physical Properties
Names and Identifiers
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- 3-(Methoxycarbonyl)-2-nitrobenzoic acid
- 1,3-Benzenedicarboxylicacid, 2-nitro-, 1-methyl ester
- 2-NITROISOPHTHALIC ACID MONOMETHYL ESTER
- 2-Nitro-isophthalic acid monomethyl ester
- 3-methoxycarbonyl-2-nitrobenzoic acid
- 2-NitroisophthalicAcidMonomethylEster
- 5595AJ
- TRA0027142
- SY010916
- AX8077729
- 1-Methyl 2-nitro-1,3-benzenedicarboxylate (ACI)
- Isophthalic acid, 2-nitro-, methyl ester (1CI)
- MFCD08690069
- CS-0040704
- DTXSID50646614
- 861593-27-3
- 3-(Methoxycarbonyl)-2-nitrobenzoicacid
- Methoxycarbonyl)-2-nitrobenzoic acid
- SCHEMBL6551228
- AKOS015904004
- DS-18097
- 2-Nitroisophthalic Acid Monomethyl Ester
-
- MDL: MFCD08690069
- Inchi: 1S/C9H7NO6/c1-16-9(13)6-4-2-3-5(8(11)12)7(6)10(14)15/h2-4H,1H3,(H,11,12)
- InChI Key: NUULGBPUCNUUQD-UHFFFAOYSA-N
- SMILES: O=C(C1C([N+](=O)[O-])=C(C(OC)=O)C=CC=1)O
Computed Properties
- Exact Mass: 225.02700
- Monoisotopic Mass: 225.02733694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 109
Experimental Properties
- Color/Form: Not available
- Density: 1.3±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 400.9℃ at 760 mmHg
- Flash Point: Not available
- PSA: 109.42000
- LogP: 1.60280
- Vapor Pressure: Not available
2-Nitroisophthalic Acid Monomethyl Ester Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Sealed in dry,Room Temperature
2-Nitroisophthalic Acid Monomethyl Ester Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Nitroisophthalic Acid Monomethyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM153861-5g |
3-(methoxycarbonyl)-2-nitrobenzoic acid |
861593-27-3 | 95+% | 5g |
$262 | 2021-06-17 | |
| Chemenu | CM153861-10g |
3-(methoxycarbonyl)-2-nitrobenzoic acid |
861593-27-3 | 95+% | 10g |
$421 | 2021-06-17 | |
| Chemenu | CM153861-25g |
3-(methoxycarbonyl)-2-nitrobenzoic acid |
861593-27-3 | 95+% | 25g |
$916 | 2021-06-17 | |
| Alichem | A019098097-5g |
3-(Methoxycarbonyl)-2-nitrobenzoic acid |
861593-27-3 | 97% | 5g |
$456.68 | 2023-08-31 | |
| Alichem | A019098097-10g |
3-(Methoxycarbonyl)-2-nitrobenzoic acid |
861593-27-3 | 97% | 10g |
$719.97 | 2023-08-31 | |
| Alichem | A019098097-25g |
3-(Methoxycarbonyl)-2-nitrobenzoic acid |
861593-27-3 | 97% | 25g |
$1038.80 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YS727-200mg |
2-Nitroisophthalic Acid Monomethyl Ester |
861593-27-3 | 97% | 200mg |
158.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YS727-50mg |
2-Nitroisophthalic Acid Monomethyl Ester |
861593-27-3 | 97% | 50mg |
90.0CNY | 2021-08-04 | |
| TRC | N900755-50mg |
2-Nitroisophthalic Acid Monomethyl Ester |
861593-27-3 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N900755-100mg |
2-Nitroisophthalic Acid Monomethyl Ester |
861593-27-3 | 100mg |
$ 65.00 | 2022-06-03 |
2-Nitroisophthalic Acid Monomethyl Ester Suppliers
2-Nitroisophthalic Acid Monomethyl Ester Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 2-Nitroisophthalic Acid Monomethyl Ester
2-Nitroisophthalic Acid Monomethyl Ester (CAS 861593-27-3): Properties, Applications, and Market Insights
2-Nitroisophthalic Acid Monomethyl Ester (CAS 861593-27-3) is a specialized organic compound with growing importance in fine chemical synthesis and material science. This nitro-substituted aromatic ester has attracted significant attention from researchers and industrial chemists due to its unique structural features and versatile reactivity. As the chemical industry increasingly focuses on high-performance intermediates for advanced applications, understanding this compound's characteristics becomes essential for professionals in pharmaceutical development, polymer chemistry, and specialty materials.
The molecular structure of 2-Nitroisophthalic Acid Monomethyl Ester combines a nitro group at the 2-position with a monomethyl ester functionality on the isophthalic acid framework. This arrangement creates interesting electronic properties that make it valuable for designing functional materials and pharmaceutical intermediates. Recent searches in scientific databases show growing interest in "nitroaromatic compounds for electronic materials" and "ester derivatives in drug synthesis," positioning this compound at the intersection of these research trends.
From a synthetic chemistry perspective, 2-Nitroisophthalic Acid Monomethyl Ester serves as a valuable building block for more complex structures. Its nitro group can be selectively reduced to amines or participate in nucleophilic aromatic substitution reactions, while the ester functionality offers opportunities for further transformations. These characteristics align with current industry demands for "multifunctional chemical intermediates" and "modular synthesis approaches," as evidenced by frequent searches in chemical patent databases.
In material science applications, the compound's aromatic nitro group contributes to electron-accepting properties, making it potentially useful in developing organic electronic materials. This connects to the growing market for "organic semiconductors" and "advanced polymer additives," which have seen increased search volume in technical forums. The monomethyl ester version offers specific solubility advantages compared to its diacid counterpart, addressing formulation challenges in various applications.
The synthesis of 2-Nitroisophthalic Acid Monomethyl Ester typically involves controlled esterification of 2-nitroisophthalic acid, requiring precise reaction conditions to achieve the desired monoester selectivity. Process optimization for this compound reflects broader industry trends toward "selective chemical transformations" and "green chemistry principles," topics that consistently rank high in chemical engineering search queries.
Analytical characterization of CAS 861593-27-3 employs standard techniques including HPLC purity analysis, mass spectrometry, and NMR spectroscopy. The compound typically appears as a crystalline solid with well-defined melting characteristics, important for quality control in industrial applications. Recent search data shows increasing interest in "analytical methods for nitroaromatics" and "spectroscopic characterization of esters," indicating the relevance of these analytical aspects.
Market dynamics for 2-Nitroisophthalic Acid Monomethyl Ester reflect the growing demand for specialty chemical intermediates in Asia-Pacific regions, particularly for pharmaceutical and advanced material applications. Supply chain considerations have become more prominent in search trends, with queries like "reliable suppliers of nitroaromatic esters" and "custom synthesis of isophthalate derivatives" increasing by 35% year-over-year in professional chemical sourcing platforms.
From a regulatory standpoint, proper handling of 2-Nitroisophthalic Acid Monomethyl Ester requires standard laboratory safety practices. While not classified as hazardous under major chemical regulations, its nitroaromatic structure warrants careful consideration in industrial settings. This aligns with frequent searches for "safe handling of aromatic nitro compounds" and "industrial hygiene for chemical intermediates" in occupational safety databases.
Research publications involving CAS 861593-27-3 have shown steady growth, particularly in applications related to coordination chemistry and functional polymer design. The compound's ability to serve as a ligand precursor or monomer building block has generated interest in academic circles. Scientific literature searches reveal increasing citations for "nitro-substituted aromatic ligands" and "ester-functionalized monomers," indicating expanding research applications.
Future developments for 2-Nitroisophthalic Acid Monomethyl Ester may include optimization of synthetic routes for improved atom economy and exploration of new applications in energy storage materials or catalysis. These potential directions correspond to emerging search trends like "sustainable synthesis of aromatic esters" and "nitroaromatics for battery materials," suggesting areas where this compound may gain additional significance.
In conclusion, 2-Nitroisophthalic Acid Monomethyl Ester (CAS 861593-27-3) represents an important specialty chemical intermediate with diverse applications across multiple industries. Its unique combination of nitro and ester functionalities on an aromatic platform provides valuable synthetic versatility, while current research continues to uncover new potential uses. As industry needs evolve toward more sophisticated chemical building blocks, this compound is well-positioned to maintain its relevance in advanced chemical development.
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